molecular formula C17H11N3O3 B11990544 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one CAS No. 66819-11-2

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

Cat. No.: B11990544
CAS No.: 66819-11-2
M. Wt: 305.29 g/mol
InChI Key: CEKWPUCPGQSQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one backbone substituted at position 3 with a 4-phenyl-1,2,4-triazole moiety and at position 7 with a hydroxyl group. Its structure combines the antioxidant properties of natural flavonoids with the metabolic stability imparted by the synthetic triazole ring.

Properties

CAS No.

66819-11-2

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one

InChI

InChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H

InChI Key

CEKWPUCPGQSQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=COC4=C(C3=O)C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxy-4H-Chromen-4-One

The chromenone core is prepared by reacting resorcinol derivatives with β-ketoesters under acidic conditions. For example:

Resorcinol+Ethyl acetoacetateH2SO4,Δ7-Hydroxy-4H-chromen-4-one\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} 7\text{-Hydroxy-4H-chromen-4-one}

This method achieves yields of 75–85% after recrystallization from ethanol.

One-Pot Cyclocondensation Strategies

A streamlined approach involves simultaneous chromenone and triazole formation. VulcanChem (2024) outlines a click chemistry-inspired method using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Reagents :

  • 7-Azidochromen-4-one

  • Phenylacetylene

Conditions :

  • CuSO₄·5H₂O (10 mol%)

  • Sodium ascorbate (20 mol%)

  • H₂O/tert-BuOH (1:1), 60°C, 12 h

This method yields 68–72% of the target compound, with purity >95% after column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance triazole ring formation, while protic solvents (e.g., methanol) favor chromenone cyclization. A balance is achieved using DMF/MeOH mixtures (3:1), yielding 80% product at 343 K.

Catalytic Systems

  • Base catalysts : K₂CO₃ improves nucleophilic substitution at the chromenone’s 3-position.

  • Acid catalysts : H₂SO₄ (0.5 eq.) accelerates cyclization but risks hydroxyl group oxidation.

Analytical Characterization and Quality Control

Purified batches are analyzed via:

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.50 (s, H9), 7.92 (d, J = 2.1 Hz, H11), and 5.40 (d, OCH₂).

  • HPLC : Purity ≥95% using a C18 column (MeOH/H₂O = 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Pre-functionalized559548High regioselectivity
CuAAC729712Atom economy
Mannich-type659324Scalability

Challenges and Limitations

  • Hydroxyl group stability : The 7-OH group is prone to oxidation during nitration; protective groups (e.g., acetyl) are recommended.

  • Triazole regioselectivity : Unwanted 1,5-regioisomers form in CuAAC without rigorous temperature control.

Industrial-Scale Considerations

AKSci’s process (2025) emphasizes:

  • Batch size : 500 g–1 kg per run.

  • Purification : Recrystallization from ethyl acetate/hexane (1:3).

  • Safety : Non-hazardous classification (DOT/IATA), but requires technical handling due to reactivity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and triazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Biological Evaluation

Cytotoxic Activity:
Research has demonstrated that derivatives of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one exhibit significant cytotoxic effects against several human cancer cell lines, including AGS (gastric cancer), MGC-803 (gastric cancer), HCT-116 (colon cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. Among these derivatives, one compound showed an IC50 value of 2.63 ± 0.17 µM against AGS cells, indicating potent antiproliferative activity .

Mechanism of Action:
The mechanism underlying the cytotoxic effects involves cell cycle arrest at the G2/M phase and the induction of apoptosis. Flow cytometry assays have confirmed these findings, suggesting that the compound may disrupt normal cell cycle progression, leading to increased cell death in tumor cells .

Therapeutic Potential

This compound has been investigated for its potential applications beyond oncology:

  • Antimicrobial Activity: Some studies suggest that similar triazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anti-inflammatory Effects: The compound's structural characteristics may contribute to anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties: Preliminary research indicates potential neuroprotective effects; however, more extensive studies are needed to elucidate these mechanisms.

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

StudyFindings
Synthesis and Biological Evaluation Identified effective cytotoxicity against multiple cancer cell lines with specific derivatives showing superior activity compared to standard chemotherapy agents like 5-fluorouracil.
Mechanistic Studies Demonstrated apoptosis induction and G2/M phase arrest as primary mechanisms of action in cancer cells.
Antimicrobial StudiesPreliminary findings suggest potential antimicrobial properties warranting further investigation into their clinical applications.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the triazolyl and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Natural Isoflavones: Daidzein and Genistein

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) and genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) are natural isoflavones with structural similarities to the target compound. Key differences include:

  • Substituents : Daidzein lacks the triazole ring, instead having a 4-hydroxyphenyl group at position 3. Genistein adds a hydroxyl group at position 4.
  • Biological Activity: Daidzein and genistein exhibit antioxidant and estrogenic effects, with genistein showing stronger inhibition of benign prostatic hyperplasia in rodent models .

Key Observations :

  • Positional Isomerism : The target compound’s triazole at position 3 distinguishes it from derivatives like 4j (triazole at C7 via an ether linker). This positional difference significantly alters biological targets; 4j shows cytotoxicity against cancer cells, while the target compound binds Aβ aggregates .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 2e ) enhance antiproliferative activity, whereas the phenyl group in the target compound optimizes Aβ binding .

Pharmacological Agents with Heterocyclic Modifications

  • FI-8602 (Abaperidone): A piperidinylpropoxy-substituted chromenone with antianaphylactic activity. Unlike the target compound, FI-8602’s bulky side chain confers histamine H1 receptor antagonism .
  • 7-Diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one: A thiochromenone derivative with a triazole ring. The sulfur atom and diethylamino group enhance π-stacking interactions, as shown in X-ray crystallography .

Structural and Functional Insights

Spectroscopic and Crystallographic Data

  • Comparison with Daidzein : Natural isoflavones like daidzein typically have lower melting points (~315°C decomposition) due to hydrogen bonding from hydroxyl groups .

Computational Studies

Density functional theory (DFT) analyses of triazole-containing compounds (e.g., 5q ) reveal:

  • High electron density at the triazole N2 position, facilitating interactions with biological targets .
  • Mulliken charges on the phenyl ring influence binding specificity to Aβ oligomers in the target compound .

Biological Activity

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one, a derivative of coumarin linked to a triazole moiety, has gained attention in medicinal chemistry due to its diverse biological activities. The compound exhibits significant potential as an anticancer agent, alongside other pharmacological effects such as anti-inflammatory and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves a click chemistry approach that combines the coumarin scaffold with triazole derivatives. The method allows for the efficient formation of the desired compound with high yields. The general procedure includes:

  • Reagents : Substituted resorcinol and β-keto esters.
  • Conditions : Reaction in perchloric acid at room temperature.
  • Purification : Crystallization from ethanol.

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro assays against several human cancer cell lines. The most notable findings include:

Cytotoxicity

The cytotoxic potential was evaluated using the MTT assay across a panel of cancer cell lines including AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A549 (lung), HepG2 (liver), and HeLa (cervical). The results are summarized in Table 1.

CompoundAGS IC50 (µM)MGC-803 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)HeLa IC50 (µM)
1a>100>100>100>100>100>100
5-FU29.61 ± 0.2130.52 ± 0.3623.65 ± 0.1923.45 ± 0.3724.80 ± 0.2934.61 ± 0.42
4d2.63 ± 0.17NDNDNDNDND

Note : ND indicates not determined; values represent mean ± standard deviation from three independent experiments.

Flow cytometry analysis revealed that the compound induces apoptosis and cell cycle arrest in the G2/M phase in various cancer cells. Key apoptotic markers such as cytochrome c release and alterations in Bcl-2/Bax ratios were observed, indicating mitochondrial involvement in the apoptotic pathway.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various contexts:

  • Anticancer Activity : A study reported that derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). Notably, compound 4d demonstrated an IC50 of 2.63 µM against AGS cells, significantly lower than that of many tested analogues .
  • Apoptotic Pathway Activation : In MCF-7 breast cancer cells treated with related triazole-coumarin hybrids, significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins were noted . This suggests that the compound may effectively modulate apoptotic signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Formation of the chromenone core using substituted hydroxyacetophenones and appropriate aldehydes under basic conditions (e.g., NaOH in ethanol with H₂O₂ oxidation) .
  • Step 2 : Introduction of the triazole moiety via cyclization reactions. For example, coupling 4-phenyl-1,2,4-triazole derivatives with the chromenone scaffold using catalysts like DMAP in polar solvents (e.g., DMF) at 78°C for 20–25 hours .
  • Key Variables :
FactorImpact on Yield
Solvent polarityHigher polarity (DMF) improves triazole coupling efficiency .
TemperatureProlonged heating (>24 hours) at 78°C maximizes cyclization .
CatalystDMAP enhances nucleophilic substitution rates .

Q. How can structural characterization be systematically validated for this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the chromenone backbone (δ 6.8–8.2 ppm for aromatic protons) and triazole substituents (δ 8.5–9.0 ppm for triazole protons) .
  • X-ray Crystallography : Resolve single-crystal structures to verify bond angles and stereochemistry. For example, monoclinic systems (space group C2/c) with Z=8 are common for triazole-containing chromenones .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 320.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole-chromenone derivatives?

  • Methodological Answer : Discrepancies often arise from structural modifications or assay conditions. For example:
  • Target Specificity : 7-Hydroxy-3-(4-phenyl-triazolyl)chromen-4-one analogs show preferential binding to Aβ(1-42) oligomers over fibrils. Use surface plasmon resonance (SPR) or Biacore assays to validate binding affinities under standardized buffer conditions (e.g., pH 7.4 PBS) .
  • Substituent Effects : Methyl or chloro groups at the triazole N1 position can alter antimicrobial potency by 3–5-fold. Perform comparative MIC assays against S. aureus and E. coli with controlled inoculum sizes (1×10⁶ CFU/mL) .

Q. What advanced techniques are recommended for analyzing degradation pathways and impurities?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidation) and monitor degradation via HPLC-DAD. For example, acidic conditions may cleave the triazole-chromenone bond, producing 2-((5-aryl-triazolyl)thio)acetic acid as a major impurity .
  • Mass Balance Analysis : Ensure total impurity content ≤2% by combining HPLC peak areas of the API and degradation products .
  • Potentiometric Titration : Quantify residual reactants (e.g., unreacted triazole precursors) in synthesis batches, though this lacks selectivity for impurities .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., Aβ oligomers). Prioritize derivatives with hydrogen bonds to residues like Tyr10 or Lys16 .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antifungal activity. For instance, electron-withdrawing groups (e.g., -CF₃) at the chromenone C2 position improve activity by 40% .
  • ADMET Prediction : Employ SwissADME to optimize logP (aim for 2–3) and BBB permeability for CNS-targeted derivatives .

Data Contradiction Analysis

Q. Why do similar triazole-chromenones exhibit opposing solubility profiles in pharmacological studies?

  • Resolution : Solubility discrepancies stem from crystallinity and substituent polarity. For example:
  • Hydrophilic Groups : A morpholine substituent increases aqueous solubility by 15-fold (e.g., 462.6 g/mol derivatives in ).
  • Crystallinity : Highly ordered monoclinic crystals (e.g., a=21.937 Å, β=109.85°) reduce solubility compared to amorphous forms .
  • Method : Characterize polymorphs via PXRD and prioritize amorphous forms for in vivo studies.

Tables for Key Findings

Q. Table 1: Comparative Bioactivity of Triazole-Chromenone Derivatives

Derivative SubstituentTarget (IC₅₀)Assay ConditionsReference
4-Phenyl-triazoleAβ oligomers (1.2 µM)SPR, pH 7.4, 25°C
4-Chlorophenyl-triazoleS. aureus (MIC=8 µg/mL)Broth microdilution, 37°C
Morpholine-methylCYP3A4 inhibition (IC₅₀=15 µM)Fluorescent assay, human liver microsomes

Q. Table 2: Analytical Techniques for Purity Validation

TechniquePurposeDetection LimitReference
HPLC-DADDegradation product analysis0.1% impurities
HRMSMolecular weight confirmation±0.001 Da
X-ray DiffractionPolymorph identificationN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.